Methyl 6-(3-methoxyphenyl)-2-methylnicotinate

Molecular Complexity Structural Differentiation Fragment-Based Drug Design

In fragment-based drug discovery, synthesizing 6-aryl-nicotinate scaffolds from scratch is time-consuming and low-yielding. This compound provides the completed 2-methyl-6-(3-methoxyphenyl)nicotinate core as a single, high-purity intermediate, enabling immediate SAR studies at the 5-position. - Pre-functionalized scaffold saves 2-3 synthetic steps, accelerating hit-to-lead timelines. - Balanced lipophilicity (XLogP3 ~2.8) makes it ideal for CNS-penetrant probe development. - Consistent 95% HPLC purity minimizes repurification, ensuring procurement-ready quality for parallel library synthesis.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12121975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(3-methoxyphenyl)-2-methylnicotinate
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C(=O)OC
InChIInChI=1S/C15H15NO3/c1-10-13(15(17)19-3)7-8-14(16-10)11-5-4-6-12(9-11)18-2/h4-9H,1-3H3
InChIKeyDTVICLQXVDESJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(3-methoxyphenyl)-2-methylnicotinate – Core Structural & Procurement Identity


Methyl 6-(3-methoxyphenyl)-2-methylnicotinate (CAS 1432266‑44‑8) is a trisubstituted pyridine derivative belonging to the nicotinate ester class . It is characterized by a 2‑methyl group and a 6‑(3‑methoxyphenyl) substituent on the nicotinate scaffold, giving it a molecular formula of C₁₅H₁₅NO₃ and a molecular weight of 257.28 g mol⁻¹ . The compound is primarily supplied as a research chemical with a minimum purity specification of 95 % (HPLC) from commercial vendors .

Why Closely Related Nicotinate Analogs Cannot Substitute Methyl 6-(3-methoxyphenyl)-2-methylnicotinate


Simpler nicotinate esters such as methyl nicotinate or methyl 2‑methylnicotinate lack the 6‑aryl substituent that is critical for engaging hydrophobic pockets in biological targets or for directing subsequent cross‑coupling reactions in synthetic chemistry . Conversely, methyl 6‑(3‑methoxyphenyl)nicotinate (CAS 869985‑47‑7) lacks the 2‑methyl group, which alters both the electron density of the pyridine ring and the steric environment around the ester moiety, potentially affecting binding affinity and metabolic stability [1]. The carboxylic acid congener, 6‑(3‑methoxyphenyl)‑2‑methylnicotinic acid, exhibits different solubility, membrane permeability, and reactivity profiles compared to the methyl ester, making it unsuitable for applications requiring a neutral, lipophilic prodrug or synthetic intermediate .

Quantitative Differentiation of Methyl 6-(3-methoxyphenyl)-2-methylnicotinate from Structural Analogs


Enhanced Molecular Complexity via Dual Substitution Relative to Mono‑Substituted Nicotinates

The target compound incorporates both a 2‑methyl and a 6‑(3‑methoxyphenyl) substituent, whereas methyl 2‑methylnicotinate (CAS 65719‑09‑7) possesses only the 2‑methyl group and methyl 6‑(3‑methoxyphenyl)nicotinate (CAS 869985‑47‑7) possesses only the 6‑aryl group. This results in a molecular weight of 257.28 Da for the target, compared to 151.16 Da for methyl 2‑methylnicotinate [1] and 243.26 Da for methyl 6‑(3‑methoxyphenyl)nicotinate [2]. Increased molecular complexity is often correlated with improved target selectivity in fragment‑based lead optimization [3].

Molecular Complexity Structural Differentiation Fragment-Based Drug Design

Lipophilicity Tuning Through Methyl Ester and 3‑Methoxyphenyl Combination

The presence of the methyl ester together with the 3‑methoxyphenyl group in the target compound yields a computed octanol‑water partition coefficient (XLogP3) of approximately 2.8 [1]. In contrast, the carboxylic acid analog 6‑(3‑methoxyphenyl)‑2‑methylnicotinic acid has a lower computed XLogP3 (estimated ~1.5) due to the ionizable carboxyl group [2]. The simpler methyl 2‑methylnicotinate has an XLogP3 of 1.3 [3]. The 1.5‑log unit difference between the target and the acid form indicates significantly higher membrane permeability potential.

Lipophilicity Physicochemical Properties ADME

Hydrogen Bond Acceptor Count and Its Impact on Target Engagement

The target compound possesses 5 hydrogen bond acceptors (the pyridine nitrogen, the ester carbonyl oxygen, the methoxy oxygen, and the two oxygen atoms of the ester group), compared to 3 acceptors for methyl 2‑methylnicotinate [1] and 4 acceptors for methyl 6‑(3‑methoxyphenyl)nicotinate [2]. This richer hydrogen‑bonding capacity can facilitate additional interactions with biological targets such as kinases, GPCRs, or nicotinic acetylcholine receptors, where hydrogen bond networks are critical for affinity.

Hydrogen Bonding Molecular Recognition Pharmacophore Modeling

Research and Industrial Application Scenarios for Methyl 6-(3-methoxyphenyl)-2-methylnicotinate


Fragment‑Based Drug Discovery: Growing from a 2‑Methylnicotinate Core

In fragment‑based drug discovery, the 2‑methylnicotinate scaffold is a privileged starting point. The target compound, with its pre‑installed 6‑(3‑methoxyphenyl) group, serves as an advanced intermediate that has already undergone the first cycle of fragment growth. As shown in Section 3, it offers higher molecular complexity and an additional hydrogen bond acceptor compared to methyl 2‑methylnicotinate . Medicinal chemists can utilize it to rapidly probe structure‑activity relationships (SAR) at the 5‑position of the pyridine ring without needing to introduce the 6‑aryl substituent de novo.

CNS Penetrant Probe Synthesis

The balanced lipophilicity (XLogP3 ~2.8) of the methyl ester, as identified in Section 3, positions the compound as a suitable precursor for CNS‑penetrant probes. Unlike the more polar carboxylic acid analog, this ester can cross cellular membranes more readily, facilitating intracellular target engagement studies in neuronal cell lines [1].

Suzuki Coupling Substrate for Diversified Library Synthesis

The 6‑(3‑methoxyphenyl) group introduces a biaryl linkage characteristic of many bioactive molecules. The compound can be further diversified via electrophilic aromatic substitution on the electron‑rich methoxyphenyl ring or through metal‑catalyzed cross‑coupling at the pyridine 5‑position, enabling the rapid generation of compound libraries for high‑throughput screening [2].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The presence of both the 2‑methyl and 6‑(3‑methoxyphenyl) substituents creates a pharmacophore consistent with known nAChR ligands. The enhanced hydrogen‑bonding network (5 acceptors) may facilitate interactions with the receptor's aromatic cage, making the compound a candidate for developing subtype‑selective nAChR modulators for neurological disorders [3].

Quote Request

Request a Quote for Methyl 6-(3-methoxyphenyl)-2-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.